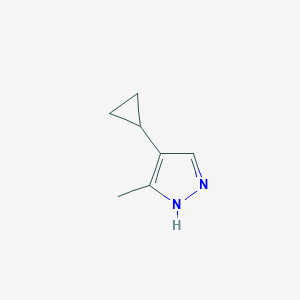

4-Cyclopropyl-3-methyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Cyclopropyl-3-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-3-methyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclization of hydrazine derivatives with acetylenic ketones . This reaction typically proceeds under mild conditions and can be catalyzed by transition metals such as copper or palladium. Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropyl-3-methyl-1H-pyrazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and substituted pyrazoles .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Cyclopropyl-3-methyl-1H-pyrazole serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been linked to multiple therapeutic areas:

- Anti-inflammatory Agents : Compounds derived from pyrazole structures often exhibit anti-inflammatory properties. For instance, the pyrazole nucleus is present in well-established drugs like celecoxib, which is used for treating arthritis and acute pain .

- Analgesics : The compound's derivatives are being explored for their analgesic effects, contributing to pain management therapies .

- Anticancer Research : Pyrazole derivatives have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cancer cell proliferation. For example, certain pyrazolo[3,4-b]pyridines demonstrated potent inhibition against CDK2 and CDK9, indicating their potential use in cancer therapeutics .

Data Table: Pharmaceutical Applications of this compound

| Application Area | Example Compounds | Therapeutic Effects |

|---|---|---|

| Anti-inflammatory | Celecoxib | Reduces inflammation and pain |

| Analgesics | Difenamizole | Pain relief |

| Anticancer | CDK Inhibitors | Inhibits cancer cell proliferation |

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals:

- Pesticide Development : The compound contributes to designing novel pesticides that target specific pests while minimizing environmental impact. Its unique structure allows for the development of selective herbicides and insecticides .

Case Study: Pesticide Development

A study highlighted the synthesis of pyrazole-based pesticides that showed reduced toxicity to non-target species while effectively controlling pest populations. This approach aligns with sustainable agricultural practices.

Material Science

The compound is also being explored for its potential applications in material science:

- Advanced Materials : Research indicates that this compound can be used in creating polymers and coatings due to its unique chemical structure. These materials may exhibit enhanced properties such as durability and resistance to environmental degradation .

Data Table: Material Science Applications

| Application Area | Potential Uses | Properties Enhanced |

|---|---|---|

| Polymers | Coatings | Durability, environmental resistance |

| Advanced Materials | Composite materials | Strength, lightweight |

Biochemical Research

In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways:

- Enzyme Inhibition Studies : The compound has been utilized to investigate its role as an enzyme inhibitor, providing insights into metabolic processes and potential therapeutic targets .

Case Study: Enzyme Interaction

Research demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways related to inflammatory responses, showcasing its potential for drug development.

Wirkmechanismus

The mechanism of action of 4-Cyclopropyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methyl-1H-pyrazole: Lacks the cyclopropyl group, which affects its chemical properties and reactivity.

4-Cyclopropyl-1H-pyrazole: Lacks the methyl group, which influences its biological activity and applications.

Uniqueness

4-Cyclopropyl-3-methyl-1H-pyrazole is unique due to the presence of both the cyclopropyl and methyl groups on the pyrazole ring.

Biologische Aktivität

4-Cyclopropyl-3-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a five-membered ring structure that includes two adjacent nitrogen atoms. The presence of both cyclopropyl and methyl groups influences its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of target enzymes, thereby blocking their catalytic activity. This mechanism is crucial in the development of therapeutic agents aimed at various diseases.

- Receptor Modulation : It can also modulate receptor activity, affecting signaling pathways that are vital for cellular function and communication.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of pyrazole compounds can inhibit cancer cell proliferation. For instance, novel 1H-pyrazole derivatives demonstrated antiproliferative effects on various cancer cell lines, indicating potential for cancer therapy .

- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on kinases, which play critical roles in cell signaling and cancer progression. Inhibitors targeting the ALK kinase have shown promising results in treating non-small cell lung cancer (NSCLC) with IC50 values in the nanomolar range .

Case Study 1: Anticancer Properties

In a study focused on novel pyrazole derivatives, researchers synthesized several compounds based on the pyrazole scaffold and assessed their antiproliferative effects. The most potent compound exhibited an IC50 value of 0.064 μM against cancer cells, highlighting the potential of pyrazole derivatives in oncology .

Case Study 2: Kinase Inhibition

A fragment-based drug discovery approach identified a pyrazole derivative with a high ligand efficiency (LE) and an IC50 value of 220 μM against ALK kinase. This study emphasizes the importance of structural modifications in enhancing the selectivity and potency of kinase inhibitors derived from pyrazoles .

Table 1: Biological Activity Summary of this compound Derivatives

| Compound Name | Target | IC50 Value (μM) | Activity Type |

|---|---|---|---|

| This compound | ALK Kinase | 0.080 | Inhibitor |

| Pyrazole Derivative A | Cancer Cell Lines | 0.064 | Antiproliferative |

| Pyrazole Derivative B | Enzyme X | 220 | Inhibitor |

Eigenschaften

IUPAC Name |

4-cyclopropyl-5-methyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-7(4-8-9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPZISVIAAEERZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.